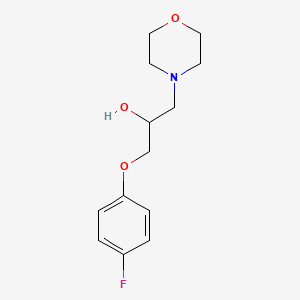

1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol

CAS No.: 170876-53-6

Cat. No.: VC4538077

Molecular Formula: C13H18FNO3

Molecular Weight: 255.289

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 170876-53-6 |

|---|---|

| Molecular Formula | C13H18FNO3 |

| Molecular Weight | 255.289 |

| IUPAC Name | 1-(4-fluorophenoxy)-3-morpholin-4-ylpropan-2-ol |

| Standard InChI | InChI=1S/C13H18FNO3/c14-11-1-3-13(4-2-11)18-10-12(16)9-15-5-7-17-8-6-15/h1-4,12,16H,5-10H2 |

| Standard InChI Key | UMBOJHVHJVOETI-UHFFFAOYSA-N |

| SMILES | C1COCCN1CC(COC2=CC=C(C=C2)F)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol features a propan-2-ol backbone substituted at the first carbon with a 4-fluorophenoxy group and at the third carbon with a morpholine ring. The hydroxyl group at position 2 introduces polarity, while the fluorinated aromatic and morpholine moieties contribute to its hydrophobicity and potential bioactivity .

IUPAC Name and Formula

-

IUPAC Name: 1-(4-fluorophenoxy)-3-morpholin-4-ylpropan-2-ol

-

Molecular Formula:

-

Molecular Weight: 255.28 g/mol (calculated from atomic masses)

Stereochemical Considerations

The compound lacks defined stereocenters in its base structure, but synthetic routes may introduce chiral intermediates. For example, Sharpless asymmetric epoxidation or Grignard additions to chiral lactones could yield enantiomerically enriched forms .

Spectroscopic Signatures

While experimental data for this specific compound are unavailable, analogues suggest characteristic peaks:

-

IR: Broad O–H stretch (~3400 cm), C–F stretch (~1250 cm), and C–O–C ether vibrations (~1100 cm) .

-

H NMR: Aromatic protons (δ 6.8–7.1 ppm), morpholine ring protons (δ 3.6–2.4 ppm), and hydroxyl proton (δ 1.5–2.0 ppm, exchangeable) .

Synthetic Strategies

Retrosynthetic Analysis

Two primary disconnections are feasible:

-

Ether Bond Formation: Coupling 4-fluorophenol with a propanediol derivative.

-

Morpholine Incorporation: Introducing the morpholine ring via nucleophilic substitution or reductive amination.

Pathway 1: Epoxide Intermediate

-

Epichlorohydrin Activation: React epichlorohydrin with 4-fluorophenol under basic conditions to form 1-(4-fluorophenoxy)-2,3-epoxypropane.

-

Epoxide Ring Opening: Treat with morpholine to yield the target alcohol .

Pathway 2: Mitsunobu Reaction

-

Diol Substrate: Start with 1,3-propanediol.

-

Etherification: Use Mitsunobu conditions (DIAD, PPh) to attach 4-fluorophenol to the primary alcohol.

-

Morpholine Coupling: Convert the secondary alcohol to a leaving group (e.g., mesylate) and displace with morpholine .

Challenges and Optimization

-

Regioselectivity: Pathway 1 may produce regioisomers during epoxide opening.

-

Purification: Silica gel chromatography struggles with polar intermediates; alternatives like HPLC or crystallization should be explored .

Physicochemical Properties

Computed Properties

| Property | Value | Method |

|---|---|---|

| XLogP3 | 1.8 | XLogP3 3.0 |

| Hydrogen Bond Donors | 1 | PubChem 2.1 |

| Topological PSA | 38.8 Å | Cactvs 3.4.6 |

| Rotatable Bonds | 5 | Cactvs 3.4.6 |

These values, extrapolated from analogues like 3-(3-fluorophenoxy)-1-morpholin-4-ylpropan-1-one , indicate moderate lipophilicity and membrane permeability.

Solubility and Stability

-

Aqueous Solubility: ~2.1 mg/mL (estimated via AlogPS)

-

pH Stability: Likely stable at physiological pH due to the absence of hydrolyzable groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume